4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
The compound "4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for a wide range of biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their anticonvulsant, antiproliferative, and antiangiogenic properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide linkage between a benzenesulfonic acid or its derivatives and an amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved the reaction of 4-hydrazinobenzenesulfonamide with substituted benzaldehydes . Similarly, substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides were prepared by linking two phenyl moieties with a sulfonamide group . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic techniques such as IR, UV-Vis, and X-ray diffraction. For instance, the Schiff base compound (Z)-4-methyl-N-[2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)ethyl]-benzenesulfonamide was characterized by these methods, and its molecular geometry was further analyzed using density functional theory (DFT) calculations . These techniques could be employed to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity can be influenced by the presence of substituents on the phenyl rings or the nature of the sulfonamide linkage. For example, the reactivity of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was studied in the context of its crystal structure, which revealed π–π interactions and hydrogen-bonding interactions forming a three-dimensional network . These interactions could be relevant to the reactivity of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the total energy of a Schiff base benzenesulfonamide compound was found to decrease with increasing solvent polarity, indicating solubility dependence on solvent characteristics . The physical and chemical properties of "this compound" would need to be determined experimentally, but insights can be gained from related compounds in the literature .
Scientific Research Applications
Antimicrobial Activity
Benzenesulfonamide derivatives have been studied for their antimicrobial properties. For instance, the synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds have demonstrated significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). These findings suggest the potential of benzenesulfonamide derivatives in developing new antimicrobial agents.
Carbonic Anhydrase Inhibition
Several benzenesulfonamide derivatives act as potent inhibitors of human carbonic anhydrase isoforms, which are enzymes involved in various physiological and pathological processes. These compounds have shown effective anticonvulsant action and potential in treating conditions associated with carbonic anhydrase, such as glaucoma and epilepsy (Mishra et al., 2017).
Anticancer Activity
Novel benzenesulfonamide derivatives have been synthesized and shown to exhibit cytotoxic activity towards various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds have demonstrated the ability to induce apoptosis and possess good metabolic stability, making them potential candidates for anticancer drug development (Żołnowska et al., 2016).
Synthesis of Heterocyclic Compounds
The chemistry of benzenesulfonamide derivatives has been explored for the synthesis of a variety of heterocyclic compounds. For example, the reactions involving benzenesulfonamide derivatives have led to the synthesis of pyrazolo[3,2-c]-1,2,4-triazines, which are valuable in medicinal chemistry due to their diverse biological activities (Abdelhamid, Hassaneen, & Shawali, 1985).
properties
IUPAC Name |
4-ethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-16-8-10-18(11-9-16)27(25,26)21-14-15-23-20(24)13-12-19(22-23)17-6-4-3-5-7-17/h3-13,21H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYISBHYSZZTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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